molecular formula C16H16FN3O B2602853 (2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034603-64-8

(2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2602853
CAS No.: 2034603-64-8
M. Wt: 285.322
InChI Key: IPKNQBFVVFTZTM-UHFFFAOYSA-N
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Description

(2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C16H16FN3O and its molecular weight is 285.322. The purity is usually 95%.
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Biological Activity

The compound (2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₆H₁₆FN₃O
  • Molecular Weight : 285.32 g/mol
  • CAS Number : 2034603-64-8

The compound features a fluorophenyl moiety and a cyclopenta[3,4]pyrazolo structure, which suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit notable antitumor properties. For instance:

  • Mechanism of Action : The antitumor activity is often linked to the inhibition of tubulin polymerization. This disruption affects cancer cell proliferation by preventing proper mitotic spindle formation during cell division .
  • Research Findings : In vitro studies have shown that derivatives of pyrazolo compounds can achieve significant growth inhibition across various cancer cell lines. For example, some derivatives displayed growth inhibition percentages of up to 43.9% across 56 different cell lines .

Antiviral Activity

The compound's structural characteristics also suggest potential antiviral properties:

  • Testing Results : Compounds in the same chemical class have been tested for antiviral activity against various viral strains. Subtle modifications in the phenyl moiety were found to enhance biological properties towards specific viral targets .

Cytotoxicity Studies

Cytotoxicity assays conducted on several cancer cell lines have yielded promising results:

CompoundCell LineIC50 (µM)
6sRFX 39311.70
6tRFX 39319.92

These values indicate that both compounds exhibit significant cytotoxic effects compared to control treatments .

Study on Pyrazolo Derivatives

In a study focusing on pyrazolo derivatives similar to our compound of interest, researchers synthesized various analogs and evaluated their biological activities:

  • Cell Proliferation Assays : The newly synthesized compounds were evaluated against multiple cancer cell lines (A549, HT-29, MKN-45). Results indicated varying degrees of cytotoxicity with some compounds achieving IC50 values as low as 45 nM in certain cell lines .

Mechanistic Insights

Further investigations into the mechanisms of action revealed that these compounds could induce apoptosis and halt the cell cycle at the G0–G1 phase. This was evidenced by increased populations of treated cells in this phase compared to controls .

Properties

IUPAC Name

(2-fluorophenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-13-6-2-1-4-11(13)16(21)19-8-9-20-15(10-19)12-5-3-7-14(12)18-20/h1-2,4,6H,3,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKNQBFVVFTZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.